4-(3,4-dihydro-2H-quinoxalin-1-ylmethyl)-N-hydroxybenzamide
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Overview
Description
PMID29671355-Compound-26 is a small molecular drug developed by the Board of Trustees of the University of Illinois. This compound is known for its inhibitory effects on histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6) . Histone deacetylases play a crucial role in transcriptional regulation, cell cycle progression, and developmental events by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID29671355-Compound-26 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of PMID29671355-Compound-26 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
PMID29671355-Compound-26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PMID29671355-Compound-26, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
PMID29671355-Compound-26 has a wide range of scientific research applications, including:
Mechanism of Action
PMID29671355-Compound-26 exerts its effects by inhibiting histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6). By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression . This mechanism is crucial for regulating various cellular processes, including cell cycle progression, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID29671355-Compound-26 include other histone deacetylase inhibitors such as:
- PMID29671355-Compound-13
- PMID29671355-Compound-21
- PMID29671355-Compound-23
- PMID29671355-Compound-25
- PMID29671355-Compound-31
Uniqueness
What sets PMID29671355-Compound-26 apart from other similar compounds is its high specificity for histone deacetylase 1 and histone deacetylase 6, as well as its ability to penetrate the central nervous system effectively . This makes it a valuable tool for studying the role of histone deacetylases in neurological diseases and developing targeted therapies .
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-quinoxalin-1-ylmethyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C16H17N3O2/c20-16(18-21)13-7-5-12(6-8-13)11-19-10-9-17-14-3-1-2-4-15(14)19/h1-8,17,21H,9-11H2,(H,18,20) |
InChI Key |
RGVWNOQFULPCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
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